N'-Hydroxy-2-phenoxypyridine-3-carboximidamide is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. The compound has the molecular formula and a molecular weight of approximately 229.23464 g/mol. Its structure features a phenoxypyridine moiety, which contributes to its biological activity and reactivity in organic synthesis.
This compound is primarily sourced from synthetic organic chemistry, where it is utilized as an intermediate in the development of more complex organic molecules. It is also listed in chemical databases like PubChem and BenchChem, which provide detailed information about its properties and applications.
N'-Hydroxy-2-phenoxypyridine-3-carboximidamide is classified as an organic compound, specifically a carboximidamide derivative. It falls under the category of heterocyclic compounds due to the presence of the pyridine ring in its structure.
The synthesis of N'-Hydroxy-2-phenoxypyridine-3-carboximidamide typically involves the reaction of 2-phenoxypyridine-3-carboxylic acid with hydroxylamine. This reaction is often facilitated by a dehydrating agent such as dicyclohexylcarbodiimide (DCC), which promotes the formation of the imidamide functional group.
N'-Hydroxy-2-phenoxypyridine-3-carboximidamide features a pyridine ring attached to a phenoxy group, with a hydroxyl group on the imidamide carbon.
InChI=1S/C12H11N3O2/c13-12(15-16)9-6-7-11(14-8-9)17-10-4-2-1-3-5-10/h1-8,16H,(H2,13,15)DRHFGQZCZOCBFO-UHFFFAOYSA-NN'-Hydroxy-2-phenoxypyridine-3-carboximidamide can undergo several chemical reactions, including:
The mechanism of action for N'-Hydroxy-2-phenoxypyridine-3-carboximidamide involves its interaction with specific enzymes or receptors within biological systems. The compound may act as an enzyme inhibitor by binding to active sites, thereby modulating biochemical pathways essential for various physiological processes.
Physical properties such as melting point, boiling point, and density are critical for understanding its behavior in reactions and applications.
N'-Hydroxy-2-phenoxypyridine-3-carboximidamide has several significant applications across various scientific fields:
This compound's diverse applications underscore its importance in both research and industrial contexts, highlighting the ongoing interest in its synthesis and functionality within chemical biology and medicinal chemistry domains.
Pyridone-based scaffolds represent a cornerstone of medicinal chemistry due to their structural versatility and broad biological activity profiles. These heterocyclic systems exhibit distinct tautomeric properties, allowing them to adopt either aromatic hydroxypyridine or cyclic amide (pyridone) forms. This dual character enables diverse molecular interactions with biological targets, including hydrogen bonding, metal coordination, and π-stacking [4]. Specifically, 2- and 4-hydroxypyridines predominantly exist as zwitterionic pyridones in aqueous solutions, enhancing their capacity to engage polar enzymatic pockets. The structural plasticity of these systems underpins their utility in designing enzyme inhibitors, receptor modulators, and antimicrobial agents. N′-Hydroxy-2-phenoxypyridine-3-carboximidamide exemplifies this strategic framework, incorporating both the pyridone motif and a metal-chelating N′-hydroxyimidamide group to target metalloenzymes with high precision.
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2